molecular formula C17H19NOS B5860029 4-[(3-phenoxyphenyl)methyl]thiomorpholine

4-[(3-phenoxyphenyl)methyl]thiomorpholine

Cat. No.: B5860029
M. Wt: 285.4 g/mol
InChI Key: JEFBXWGWIPUUEI-UHFFFAOYSA-N
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Description

4-[(3-Phenoxyphenyl)methyl]thiomorpholine is an organic compound with the molecular formula C17H19NOS It is a thiomorpholine derivative, characterized by the presence of a phenoxyphenyl group attached to the thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-phenoxyphenyl)methyl]thiomorpholine typically involves the reaction of thiomorpholine with a suitable phenoxyphenyl derivative. One common method is the nucleophilic substitution reaction, where thiomorpholine reacts with 3-phenoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Phenoxyphenyl)methyl]thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the phenoxyphenyl group or to modify the thiomorpholine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, various organic solvents (DMF, THF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified thiomorpholine derivatives.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

4-[(3-Phenoxyphenyl)methyl]thiomorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-phenoxyphenyl)methyl]thiomorpholine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    4-[(3-Phenoxyphenyl)methyl]piperidine: Similar structure but with a piperidine ring instead of thiomorpholine.

    4-[(3-Phenoxyphenyl)methyl]morpholine: Similar structure but with a morpholine ring instead of thiomorpholine.

Uniqueness

4-[(3-Phenoxyphenyl)methyl]thiomorpholine is unique due to the presence of the sulfur atom in the thiomorpholine ring, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-[(3-phenoxyphenyl)methyl]thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-2-6-16(7-3-1)19-17-8-4-5-15(13-17)14-18-9-11-20-12-10-18/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFBXWGWIPUUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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